Benzofuran-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a benzofuran moiety linked to a pyrrolidine ring via a methanone bridge
Mechanism of Action
Target of Action
Some substituted benzofurans have shown significant anticancer activities
Mode of Action
Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways
Result of Action
Some substituted benzofurans have shown significant anticancer activities , suggesting that this compound may have similar effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, which can be synthesized from salicylaldehyde through a Perkin reaction followed by cyclization . The pyrrolidine ring can be introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives as starting materials . The final step involves the coupling of the benzofuran and pyrrolidine moieties through a methanone bridge, which can be achieved using various coupling reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzofuran-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin share the benzofuran core and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2,5-diones and prolinol have structural similarities and are used in various medicinal applications.
Uniqueness
Benzofuran-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its specific combination of benzofuran and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-7-17(20-19-12)23-14-8-9-21(11-14)18(22)16-10-13-4-2-3-5-15(13)24-16/h2-7,10,14H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXQVCSJVKQKIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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